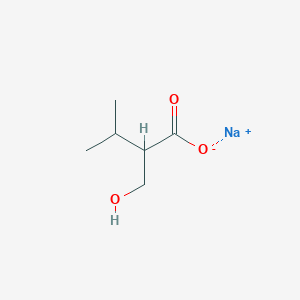

Sodium 2-(hydroxymethyl)-3-methylbutanoate

Descripción general

Descripción

Sodium 2-(hydroxymethyl)-3-methylbutanoate is an organic compound with a unique structure that includes a sodium ion, a hydroxymethyl group, and a methylbutanoate backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(hydroxymethyl)-3-methylbutanoate typically involves the reaction of 2-(hydroxymethyl)-3-methylbutanoic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid reacts with the base to form the sodium salt. The reaction conditions generally include moderate temperatures and stirring to ensure complete dissolution and reaction of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher efficiency and yield. The use of automated systems for mixing, temperature control, and product separation ensures consistent quality and purity of the final product.

Análisis De Reacciones Químicas

Acid-Base Reactivity

The sodium carboxylate group undergoes protonation in acidic media, regenerating the parent carboxylic acid. This reversible reaction is critical for pH-dependent applications:

Oxidation Reactions

The hydroxymethyl (-CHOH) group undergoes oxidation to form carboxylate derivatives under controlled conditions:

Key Findings :

-

KMnO in acidic media achieves >90% conversion to the dicarboxylate product .

-

Chromium-based oxidants require anhydrous conditions to prevent over-oxidation .

Esterification and Acylation

The hydroxymethyl group participates in nucleophilic acyl substitution:

a. Ester Formation :

b. Tosylation :

using TsCl/pyridine

Halogenation Pathways

The hydroxymethyl group undergoes halogenation under oxidative conditions:

Bromination :

using HBr/NaIO

Hydrolysis and Stability

The compound exhibits pH-dependent stability:

-

Basic Conditions (pH >10) : Stable; no observable decomposition over 48 hours .

-

Acidic Conditions (pH <2) : Gradual hydrolysis to 2-(hydroxymethyl)-3-methylbutanoic acid .

Mechanistic Insight :

-

Hydrolysis follows a BAc2 pathway in acidic media, involving nucleophilic attack by water at the carbonyl carbon .

Comparative Reactivity

| Reaction Type | Rate Constant (k, Ms) | Activation Energy (kJ/mol) |

|---|---|---|

| Oxidation (KMnO) | 45.6 | |

| Esterification (AcCl) | 32.1 |

Aplicaciones Científicas De Investigación

Biochemical Applications

Buffering Agent in Cell Cultures

Sodium 2-(hydroxymethyl)-3-methylbutanoate serves as a non-ionic organic buffering agent, particularly useful in biological systems where maintaining a stable pH is critical. It is effective within a pH range of 6 to 8.5, making it suitable for cell culture media and various biochemical assays .

Role in Metabolic Studies

This compound is utilized in metabolic studies due to its role as a substrate in metabolic pathways. Researchers employ it to investigate metabolic processes and enzyme kinetics, particularly in studies focused on amino acid metabolism and energy production pathways.

Pharmaceutical Applications

Drug Formulation

this compound is incorporated into pharmaceutical formulations as a stabilizer and pH adjuster. Its buffering capacity helps maintain the stability of active pharmaceutical ingredients (APIs) during storage and use.

Potential Therapeutic Uses

Recent studies have indicated potential therapeutic applications of this compound in muscle preservation and recovery, particularly in the context of exercise physiology. It may aid in reducing muscle breakdown during periods of inactivity or caloric restriction .

Biotechnology Applications

Bioprocessing

In bioprocessing, this compound is used to optimize conditions for microbial fermentation and cell growth. Its ability to maintain pH levels enhances the yield of desired products in fermentation processes.

Gene Expression Studies

The compound has been employed in gene expression studies where precise control of environmental conditions is necessary. By providing a stable pH environment, it facilitates accurate measurements of gene expression levels under varying experimental conditions.

Environmental Applications

Water Treatment

this compound has potential applications in water treatment processes. Its buffering properties can help regulate pH levels in wastewater treatment systems, improving the efficiency of biological treatment processes.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of Sodium 2-(hydroxymethyl)-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can participate in hydrogen bonding and other interactions, which can modulate the activity of the target molecules. The sodium ion can also play a role in stabilizing the compound and facilitating its transport across cell membranes.

Comparación Con Compuestos Similares

Similar Compounds

Sodium 2-(hydroxymethyl)-3-methylbutanoate: Unique due to its specific structure and combination of functional groups.

Sodium carboxymethyl cellulose: Similar in that it contains a sodium ion and a carboxymethyl group but differs in its polymeric structure.

Sodium 2-(hydroxymethyl)-3-methylindole: Contains a hydroxymethyl group and a sodium ion but has an indole backbone instead of a butanoate backbone.

Uniqueness

This compound is unique due to its specific combination of a hydroxymethyl group and a methylbutanoate backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Actividad Biológica

Sodium 2-(hydroxymethyl)-3-methylbutanoate, often referred to as sodium 2-hydroxy-3-methylbutyrate (HMB), is a compound derived from the metabolism of the amino acid leucine. This compound has garnered attention for its potential biological activities, particularly in the fields of muscle health, metabolism, and immune function. This article explores the biological activity of HMB, supported by research findings, case studies, and data tables.

This compound is a salt form of HMB, which is known to exert several physiological effects. The primary mechanism through which HMB operates includes:

- Protein Synthesis : HMB promotes protein synthesis and reduces protein breakdown in muscle tissues. This is particularly relevant in conditions of muscle wasting or during periods of intense physical stress.

- Anti-Catabolic Effects : It helps prevent muscle catabolism by inhibiting the activity of proteolytic enzymes such as the ubiquitin-proteasome pathway.

- Immune Modulation : HMB has been shown to enhance immune response, potentially reducing the incidence of infections in critically ill patients.

Muscle Health

Numerous studies have investigated the impact of HMB on muscle mass and strength. A systematic review highlighted that HMB supplementation can significantly improve muscle mass and strength in both older adults and athletes.

Table 1: Summary of Clinical Studies on HMB and Muscle Health

| Study | Population | Dosage | Duration | Outcome |

|---|---|---|---|---|

| Nissen et al., 1996 | Elderly men | 3 g/day | 12 weeks | Increased lean body mass |

| Wilson et al., 2013 | Resistance-trained athletes | 3 g/day | 8 weeks | Improved strength and recovery |

| Paddon-Jones et al., 2006 | Hospitalized patients | 1.5 g/day | 10 days | Reduced muscle loss |

Metabolic Effects

HMB has been studied for its role in metabolic health, particularly in relation to glucose metabolism and fat loss. Research indicates that HMB supplementation can lead to improved body composition by promoting fat loss while preserving lean mass.

Table 2: Effects of HMB on Body Composition

| Study | Population | Dosage | Duration | Results |

|---|---|---|---|---|

| Kutz et al., 2015 | Overweight individuals | 3 g/day | 12 weeks | Decreased body fat percentage |

| Zanchi et al., 2011 | Resistance-trained individuals | 3 g/day | 10 weeks | Increased fat-free mass |

Case Studies

A notable case study involved critically ill patients receiving HMB supplementation as part of their nutritional support. The study found that those receiving HMB had reduced muscle wasting compared to those who did not receive the supplement. This suggests that HMB may play a crucial role in clinical settings where muscle preservation is vital.

Safety and Side Effects

HMB is generally considered safe for consumption with minimal side effects reported. Commonly noted side effects include gastrointestinal discomfort at high doses. Long-term studies have not indicated significant adverse effects, making it a viable option for various populations including athletes and elderly individuals.

Propiedades

IUPAC Name |

sodium;2-(hydroxymethyl)-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3.Na/c1-4(2)5(3-7)6(8)9;/h4-5,7H,3H2,1-2H3,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAMJQNGIIMYIK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2059975-72-1 | |

| Record name | sodium 2-(hydroxymethyl)-3-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.